molecular formula C8H16ClNO B13583277 1-Chloro-2-hydroxy-3-(1-piperidinyl)-propane

1-Chloro-2-hydroxy-3-(1-piperidinyl)-propane

Cat. No.: B13583277
M. Wt: 177.67 g/mol
InChI Key: IGMZDGBNMCELOE-UHFFFAOYSA-N
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Description

1-Chloro-2-hydroxy-3-(1-piperidinyl)-propane is a chlorinated propanol derivative featuring a hydroxy group at position 2, a piperidinyl substituent at position 3, and a chlorine atom at position 1.

Properties

IUPAC Name

1-chloro-3-piperidin-1-ylpropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16ClNO/c9-6-8(11)7-10-4-2-1-3-5-10/h8,11H,1-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGMZDGBNMCELOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC(CCl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-2-hydroxy-3-(1-piperidinyl)-propane can be achieved through various synthetic routes. One common method involves the reaction of 1-chloro-2,3-epoxypropane with piperidine under basic conditions to yield the desired product. The reaction typically proceeds as follows:

    Reactants: 1-chloro-2,3-epoxypropane, piperidine

    Conditions: Basic medium (e.g., sodium hydroxide), solvent (e.g., ethanol), reflux

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch or continuous processes, utilizing similar reaction conditions but optimized for efficiency, yield, and safety. The choice of solvents, catalysts, and purification methods are critical factors in industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-2-hydroxy-3-(1-piperidinyl)-propane can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction Reactions: The compound can be reduced to remove the chloro group or reduce the hydroxy group to a methylene group.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), mild heating

    Oxidation: PCC, dichloromethane, room temperature

    Reduction: Lithium aluminum hydride (LiAlH4), ether, low temperature

Major Products

    Substitution: Corresponding substituted products (e.g., amines, thioethers)

    Oxidation: Carbonyl compounds (e.g., ketones, aldehydes)

    Reduction: Dechlorinated or dehydroxylated products

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-2-hydroxy-3-(1-piperidinyl)-propane depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the chloro and hydroxy groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Key Observations:

  • Functional Group Influence: The hydroxy group in this compound enhances hydrophilicity compared to PPP, which lacks polar substituents. This may improve aqueous solubility but reduce membrane permeability . The piperidinyl group confers basicity, similar to PPP and 1-Phenyl-3-(piperidin-1-yl)propan-1-one, enabling interactions with biological targets like enzymes or receptors . Chlorine substitution in the target compound and 1-(3-Chlorophenyl)-1-hydroxy-2-propanone may influence metabolic stability or toxicity, as seen in chlorinated pharmaceuticals like Bupropion .

Physicochemical Properties

  • Solubility : The hydroxy and chloro groups in the target compound likely increase water solubility compared to PPP’s lipophilic phenyl substituents.
  • Basicity : The piperidinyl group (pKa ~10–11) may enhance protonation at physiological pH, affecting pharmacokinetics .

Biological Activity

1-Chloro-2-hydroxy-3-(1-piperidinyl)-propane is a compound that falls under the category of Mannich bases, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against various pathogens, and its potential therapeutic applications.

This compound is characterized by the presence of a chlorine atom, a hydroxyl group, and a piperidine moiety. These structural features contribute to its unique biological properties. The chlorine atom is known to enhance the antibacterial activity of compounds, while the piperidine ring plays a crucial role in receptor binding and enzyme inhibition.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, Mannich bases have demonstrated effectiveness against a range of bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentrations (MIC) for these compounds often range from 0.0039 to 0.025 mg/mL against these pathogens .

Table 1: Antimicrobial Activity of Related Mannich Bases

CompoundMIC (mg/mL)Target Pathogen
2,6-Dipiperidino-1,4-dibromobenzene0.025Staphylococcus aureus
2,4,6-Tripyrrolidinochlorobenzene0.0039Escherichia coli
This compoundTBDTBD

Cytotoxicity and Anticancer Activity

The anticancer potential of Mannich bases has been extensively studied. Compounds with structural similarities to this compound have shown cytotoxic effects against various cancer cell lines. For example, studies have reported that certain Mannich bases inhibit DNA topoisomerase I, leading to apoptosis in cancer cells . The cytotoxicity varies significantly depending on the specific structure and functional groups present.

Case Study: Cytotoxic Effects on Cancer Cells
In a study involving the evaluation of various Mannich bases against prostate cancer cells (PC-3), compounds demonstrated IC50 values ranging from 8.2 to 32.1 μM. The best-performing compounds exhibited significant interference with DNA topoisomerase I activity .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in cellular processes.
  • Receptor Interaction : Its structural components allow it to bind effectively to receptors, influencing signaling pathways.
  • DNA Interaction : Similar compounds have been shown to interact with DNA, disrupting replication and transcription processes.

Q & A

Basic Question: What are the optimal reaction conditions for synthesizing 1-Chloro-2-hydroxy-3-(1-piperidinyl)-propane?

Answer:
The synthesis involves reacting 1-chloro-3-(substituted aryl)propan-2-one with piperidine in aqueous media. Key steps include:

  • Solvent: Water is used to facilitate nucleophilic substitution while minimizing side reactions .
  • Temperature and Time: Stirring at 53 K for 18 hours ensures complete substitution of the chlorine atom by the piperidinyl group .
  • Purification: Post-reaction, vacuum distillation isolates the product, followed by crystallization for purity. Monitoring via TLC or GC-MS is recommended to track reaction progress.

Advanced Question: How can unexpected products from Favorskii rearrangements be identified and mitigated during synthesis?

Answer:
The Favorskii rearrangement may occur if the α-chloro ketone intermediate reacts with amines, leading to methylene-bridged byproducts. Mitigation strategies include:

  • Reaction Monitoring: Use in-situ NMR or FT-IR to detect early rearrangement intermediates .
  • Temperature Control: Maintain sub-ambient temperatures to suppress rearrangement kinetics.
  • Byproduct Identification: Employ LC-HRMS or X-ray crystallography (as in ) to characterize unexpected dimers or rearranged products. Adjust stoichiometry to favor direct substitution over rearrangement.

Basic Question: What analytical techniques confirm the structure of this compound?

Answer:

  • NMR Spectroscopy: 1^1H and 13^{13}C NMR identify proton environments (e.g., hydroxy, piperidinyl, and chloro groups).
  • X-ray Crystallography: Resolves hydrogen-bonded dimers (e.g., O–H···N interactions) in the crystal lattice, confirming stereochemistry and molecular packing .
  • Elemental Analysis: Validates empirical formula (C, H, N, Cl content).

Advanced Question: How does hydrochloride salt formation influence the compound’s solubility and purification?

Answer:

  • Solubility Enhancement: Protonation of the piperidinyl nitrogen (forming HCl salts) increases water solubility, critical for aqueous-phase reactions .
  • Purification: Recrystallization from ethanol/water mixtures yields high-purity crystals. Salt formation also simplifies chromatographic separation by altering polarity .
  • Stability: The hydrochloride form reduces hygroscopicity, improving storage stability.

Basic Question: What are common byproducts in the synthesis of this compound, and how are they controlled?

Answer:

  • Byproducts: Unreacted α-chloro ketone, Favorskii rearrangement products, or elimination derivatives (e.g., alkenes from dehydrohalogenation) .
  • Control Methods:
    • Chromatography: Flash column chromatography (silica gel, ethyl acetate/hexane) removes non-polar impurities.
    • Distillation: Fractional distillation under reduced pressure isolates the target compound from low-boiling byproducts.

Advanced Question: How do hydrogen-bonding interactions in the crystal structure affect the compound’s physical properties?

Answer:

  • Melting Point Elevation: Hydrogen-bonded dimers (O–H···N) increase lattice energy, raising the melting point .
  • Solubility Reduction: Strong intermolecular interactions decrease solubility in non-polar solvents.
  • Stability: Dimerization may protect the hydroxy group from oxidation, enhancing shelf-life under ambient conditions.

Advanced Question: What regioselective strategies prevent elimination during chloro-to-piperidinyl substitution?

Answer:

  • Steric Hindrance: Use bulky substituents on the ketone precursor to favor substitution over β-elimination .
  • Solvent Polarity: Polar aprotic solvents (e.g., DMF) stabilize transition states for nucleophilic substitution .
  • Base Selection: Mild bases (e.g., NaHCO3_3) neutralize HCl byproducts without promoting elimination .

Basic Question: How should reaction solvents be selected to optimize yield and purity?

Answer:

  • Water: Preferred for reactions involving polar intermediates (e.g., hydroxy/piperidinyl groups) to enhance solubility and reduce side reactions .
  • Ethanol/Water Mixtures: Ideal for recrystallization, balancing solubility and purity .
  • Avoid Chlorinated Solvents: May compete in nucleophilic substitution, reducing yield .

Advanced Question: How can stereoelectronic effects influence the reactivity of the chloro group in this compound?

Answer:

  • Electrophilicity: The electron-withdrawing hydroxy group increases the chloro group’s electrophilicity, accelerating substitution .
  • Conformational Analysis: The gauche effect between Cl and OH may direct nucleophilic attack to specific positions. Computational modeling (DFT) predicts reactive conformers .

Basic Question: What safety protocols are critical when handling this compound?

Answer:

  • Ventilation: Use fume hoods to avoid inhalation of volatile chloro intermediates .
  • PPE: Nitrile gloves and lab coats prevent dermal exposure to amines and chlorinated compounds .
  • Waste Disposal: Neutralize acidic byproducts before aqueous disposal to prevent environmental release .

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